molecular formula C13H12N2O3 B018279 4-(Benzyloxy)-2-nitroaniline CAS No. 26697-35-8

4-(Benzyloxy)-2-nitroaniline

Cat. No. B018279
CAS RN: 26697-35-8
M. Wt: 244.25 g/mol
InChI Key: JGVXQZRIRQLMHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-2-nitroaniline and related compounds often involves multiple steps, including nitration, reduction, and protection-deprotection strategies. A significant method includes the nitration of benzyloxyaniline followed by specific substitutions to introduce the nitro group at the desired position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-2-nitroaniline has been explored through spectroscopic methods and theoretical calculations, revealing insights into its electronic structure and intramolecular charge transfer mechanisms. Density functional theory (DFT) calculations help in understanding the optimized geometry, vibrational frequencies, and the electronic distribution within the molecule, highlighting the influence of the nitro and amino groups on the molecular stability and reactivity (D. Arul Dhas et al., 2015).

Chemical Reactions and Properties

4-(Benzyloxy)-2-nitroaniline participates in various chemical reactions, including hydrogen bond formation and charge transfer interactions. Its chemical properties are significantly influenced by the presence of the nitro group, which acts as an electron-withdrawing group, and the amino group, which serves as an electron-donating group. These groups facilitate the formation of hydrogen bonds and enable charge transfer within the molecule, which are critical in determining its chemical behavior and reactivity.

Physical Properties Analysis

The physical properties of 4-(Benzyloxy)-2-nitroaniline, such as melting point, solubility, and crystal structure, can be influenced by its molecular geometry and the nature of its functional groups. The compound's ability to form hydrogen bonds can affect its solubility in various solvents, while its molecular structure can determine its crystal packing and melting point.

Chemical Properties Analysis

The chemical properties of 4-(Benzyloxy)-2-nitroaniline, including acidity, basicity, and reactivity towards various reagents, are shaped by its functional groups. The nitro group's electron-withdrawing effect and the amino group's electron-donating effect play pivotal roles in its chemical reactions, such as nucleophilic substitutions and electrophilic additions.

For a comprehensive understanding of 4-(Benzyloxy)-2-nitroaniline, it is essential to explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties through experimental studies and theoretical analyses. This multidimensional approach provides insights into its potential applications and reactivity patterns in various chemical contexts.

Scientific Research Applications

  • Insecticide Applications : Arul Dhas et al. (2015) explored the potential of 4-benzyloxy-2-nitroaniline as an insecticide, highlighting its biological activity through hydrogen bond interactions with target amino acids. This was revealed through spectroscopic analysis and charge transfer studies (D. Arul Dhas, I. Hubert Joe, S. Roy, & S. Balachandran, 2015).

  • Optical Non-linearity : Tsunekawa et al. (1990) found that a benzylidene-aniline derivative of 4-(Benzyloxy)-2-nitroaniline demonstrates potential in creating organic crystals with significant second-order optical non-linearity, surpassing the activity of 2-methyl-4-nitroaniline (T. Tsunekawa, T. Gotoh, & M. Iwamoto, 1990).

  • Photoluminescence in Complexes : Sivakumar et al. (2010) studied the influence of electron-withdrawing and electron-donating groups on 4-benzyloxy benzoic acid. They discovered that positioning an electron-withdrawing group at position 2 reduces photoluminescence in Tb(3+) complexes (S. Sivakumar, M. Reddy, A. Cowley, & K. Vasudevan, 2010).

  • Synthesis of Functionalized 2-Aryl Benzimidazoles : Nguyen et al. (2013) presented a solvent-free, redox-economical method for the preparation of these compounds using 2-nitroanilines and benzylamines, relevant for various diazaheterocycles (T. Nguyen, Julie Le Bescont, L. Ermolenko, & A. Al‐Mourabit, 2013).

  • Intermediate in Drug Synthesis : Mohan et al. (1994) identified 4-benzyloxy-3-nitrophenacyl bromide as an intermediate in the synthesis of formoterol, a medication (K. C. Mohan, K. Ravikumar, T. Vittal, & C. Gido, 1994).

  • Antibacterial Properties : Suresh et al. (2020) demonstrated that substituted (E)-N-benzylidene-4-nitrobenzenamines have notable antibacterial effects against various microorganisms, suggesting potential pharmaceutical applications (R. Suresh, S. P. Sakthinathan, D. Kamalakkannan, I. Muthuvel, & G. Thirunarayanan, 2020).

properties

IUPAC Name

2-nitro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVXQZRIRQLMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294043
Record name 4-(benzyloxy)-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-nitroaniline

CAS RN

26697-35-8
Record name 26697-35-8
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Record name 4-(benzyloxy)-2-nitroaniline
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Record name 4-Benzyloxy-2-nitroaniline
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Synthesis routes and methods I

Procedure details

At 0° C., diethyl azodicarboxylate (3.4 mL) was added to a THF solution (13 mL) of 4-amino-3-nitrophenol (1.0 g), benzyl alcohol (1.0 g) and triphenyl phosphine (1.9 g), and stirred at room temperature for 5 hours. The reaction liquid was diluted with ethyl acetate, and the organic layer was washed with aqueous 1 N sodium hydroxide solution, aqueous saturated sodium hydrogencarbonate solution and saturated saline water in that order. The organic layer was dried with anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=2/8 to 3/7) to obtain 4-(benzyloxy)-2-nitroaniline (1.2 g) as a red solid.
Quantity
3.4 mL
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reactant
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1 g
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reactant
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1 g
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1.9 g
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13 mL
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Synthesis routes and methods II

Procedure details

A solution containing 4-amino-3-nitro phenol (1.09 g, 7.07 mmole), benzylbromide (1.28 g, 7.5 mmole and cesium carbonate (2.43 g, 7.5 mmole) were stirred for 4 days at room temperature. After the reaction was complete, the reaction mixture was poured into ice water (500 ml), stirred 1 hour, and the resultant solid was filtered and dried under vacuum to provide the title compound (1.1 g, 64%).
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1.09 g
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2.43 g
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ice water
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500 mL
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Yield
64%

Synthesis routes and methods III

Procedure details

4-Amino-3-nitrophenol (25 g, 162.2 mmol) was dissolved in DMF and cooled to 0° C. 1M potassium tert-butoxide (162.2 mL) was added dropwise over 20 min. After stirring 30 min at 0° C., benzyl bromide (19.8 mL, 162.2 mmol) in DMF was added dropwise. After 30 min at 0° C., the reaction was quenched with NH4Cl solution. 4-benzyloxy-2-nitroaniline (32 g, 131 mmol) was isolated by filtration. MS(CI, NH3) m/e 245 (M+1)+.
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25 g
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162.2 mL
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19.8 mL
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Synthesis routes and methods IV

Procedure details

The 1-acetamido-4-benzyloxy-2-nitrobenzene so produced is treated with sodium hydroxide in methanol, warmed briefly on a steam bath for about 15 minutes until the reaction is complete, diluted with water and extracted with dichloromethane to give 1-amino-4-benzyloxy-2-nitrobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Benzyloxy)-2-nitroaniline
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4-(Benzyloxy)-2-nitroaniline

Citations

For This Compound
33
Citations
DA Dhas, IH Joe, SDD Roy, S Balachandran - Spectrochimica Acta Part A …, 2015 - Elsevier
… ) to a strong electron-acceptor group (nitro) has been carried out using FTIR, FT-Raman, UV–Vis, fluorescence and NMR spectra on insecticide compound 4-benzyloxy-2-nitroaniline. …
Number of citations: 31 www.sciencedirect.com
W Huang, HB Zhou - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C13H12N2O3, the dihedral angle between the benzene rings is 65.8 (2)°. The crystal structure is stabilized by N—H⋯ O hydrogen bonds and C—H⋯ π …
Number of citations: 2 scripts.iucr.org
AR Katritzky, SA Belyakov… - Journal of Combinatorial …, 1999 - ACS Publications
… Thus, we investigated in solution a model sequence involving 4-benzyloxy-2-nitroaniline, 4-benzyloxy-1,2-phenylenediamine, and 4-benzyloxy-1H-benzotriazole (Scheme 1). …
Number of citations: 36 pubs.acs.org
P Madsen, LB Knudsen, FC Wiberg… - Journal of medicinal …, 1998 - ACS Publications
The first non-peptide competitive human glucagon receptor antagonist, 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, NNC 92-1687 (2), is described. This antagonist …
Number of citations: 125 pubs.acs.org
N Kaur - 2022 - books.google.com
… Therefore, a model sequence was examined in solution including 4-benzyloxy-1,2-phenylenediamine, 4-benzyloxy-1H-benzotriazole, and 4-benzyloxy-2-nitroaniline (Scheme 1.49). …
Number of citations: 0 books.google.com
RJ Cherney, JJW Duan, ME Voss, L Chen… - Journal of medicinal …, 2003 - ACS Publications
… 4-Benzyloxy-2-nitroaniline 16 (1.5 g, 6.1 mmol) was dissolved in TFA (20 mL) and concentrated HCl (2 mL). After the mixture was cooled to 0 C, NaNO 2 (529.6 mg, 7.7 mmol) in H 2 O …
Number of citations: 85 pubs.acs.org
F Hirayama, H Koshio, T Ishihara… - Journal of medicinal …, 2011 - ACS Publications
… To the residue was added a solution of 4-benzyloxy-2-nitroaniline 9g (2.47 g, 10.1 mmol) in pyridine (100 mL). After the mixture was stirred at room temperature for 14 h, the resulted …
Number of citations: 38 pubs.acs.org
P Reena, SE Joema, B Gunasekaran, S Sindhusha… - Optical Materials, 2022 - Elsevier
… Spectroscopic analysis and charge transfer interaction studies of 4-benzyloxy-2-nitroaniline insecticide: a density functional theoretical approach …
Number of citations: 2 www.sciencedirect.com
K Shibuya, T Miura, T Ohgiya, K Omichi… - Bioorganic & Medicinal …, 2020 - Elsevier
We synthesized and identified four metabolites of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 inhibitor, K-604 (1). Two of the metabolites M1 and M2, were prepared from 1 …
Number of citations: 4 www.sciencedirect.com
R Sukanya, D Aruldhas, IH Joe… - Journal of Molecular …, 2022 - Elsevier
Vibrational spectral analysis was carried out for 4-Vinyl Benzoic acid (4VBA) by using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy in the range of 400–4000 and 50–…
Number of citations: 22 www.sciencedirect.com

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